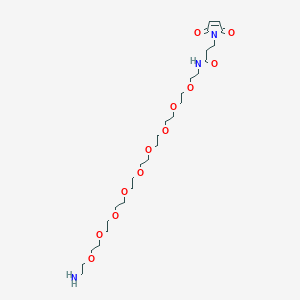

Mal-amido-PEG9-amine

Description

Properties

IUPAC Name |

N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-(2,5-dioxopyrrol-1-yl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H49N3O12/c28-4-7-34-9-11-36-13-15-38-17-19-40-21-23-42-24-22-41-20-18-39-16-14-37-12-10-35-8-5-29-25(31)3-6-30-26(32)1-2-27(30)33/h1-2H,3-24,28H2,(H,29,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNMUYHVKYAGOFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H49N3O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

607.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to Mal-amido-PEG9-amine: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG9-amine is a heterobifunctional crosslinker that has emerged as a critical tool in the field of bioconjugation, particularly in the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1] This linker possesses two distinct reactive functionalities at either end of a hydrophilic nine-unit polyethylene glycol (PEG) spacer: a maleimide group and a primary amine group.[1][2] The maleimide group selectively reacts with thiol (sulfhydryl) groups, commonly found in cysteine residues of proteins and peptides, to form a stable thioether bond.[3] The primary amine group allows for facile conjugation to molecules containing carboxylic acids or their activated esters (e.g., NHS esters). The PEG spacer enhances the solubility and biocompatibility of the resulting conjugate, reduces immunogenicity, and provides spatial separation between the conjugated molecules.

Chemical Structure and Properties

The chemical structure of Mal-amido-PEG9-amine facilitates its role as a versatile molecular bridge. The terminal maleimide group is highly reactive towards thiols within a specific pH range, while the terminal amine group offers a nucleophilic handle for a variety of coupling chemistries.

Chemical Structure:

References

An In-depth Technical Guide to the Mechanism and Application of Mal-amido-PEG9-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-amido-PEG9-amine, a heterobifunctional linker widely utilized in bioconjugation for the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and PROTACs. This document details its mechanism of action, presents quantitative data for reaction optimization, provides detailed experimental protocols, and includes visualizations of key processes.

Core Mechanism of Action

Mal-amido-PEG9-amine is a versatile crosslinker composed of three key functional components: a maleimide group, a nine-unit polyethylene glycol (PEG) spacer, and a terminal amine group.[1][2] The mechanism of action is rooted in the specific reactivity of each of these components, which allows for the precise and stable linkage of two different molecules.

1. The Maleimide Group: Thiol-Specific Covalent Conjugation

The core of Mal-amido-PEG9-amine's utility lies in the high reactivity and specificity of the maleimide group towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and peptides.[1] The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient alkene in the maleimide ring.[3] This forms a stable, covalent thioether bond.[3]

This conjugation is highly efficient and chemoselective within a pH range of 6.5 to 7.5. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, minimizing off-target reactions.

2. The PEG9 Spacer: Enhancing Physicochemical Properties

The nine-unit polyethylene glycol (PEG) chain serves as a hydrophilic and flexible spacer. The inclusion of this PEG moiety imparts several beneficial properties to the resulting conjugate:

-

Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the conjugate, which is particularly advantageous when working with hydrophobic drugs or proteins.

-

Reduced Steric Hindrance: The length and flexibility of the PEG9 spacer provide sufficient distance between the conjugated molecules, minimizing steric hindrance and helping to preserve their biological activity.

-

Improved Pharmacokinetics: PEGylation is a well-established strategy in drug development to increase the hydrodynamic size of a molecule. This can prolong its circulation half-life by reducing renal clearance and protecting it from proteolytic degradation.

-

Reduced Immunogenicity: The PEG spacer can mask epitopes on the surface of proteins, potentially reducing the immunogenicity of the conjugate.

3. The Amine Group: A Versatile Handle for Further Functionalization

The terminal primary amine group provides a versatile point of attachment for a second molecule of interest. This amine is reactive with a variety of functional groups, including:

-

Carboxylic acids

-

Activated NHS (N-hydroxysuccinimide) esters

-

Aldehydes and ketones

This allows for a two-step conjugation strategy, where one molecule is first attached to the amine terminus of the linker, and the resulting complex is then reacted with a thiol-containing molecule via the maleimide group, or vice versa.

Quantitative Data for Maleimide-Thiol Conjugation

The efficiency and specificity of the maleimide-thiol reaction are influenced by several factors. The following tables summarize key quantitative parameters to facilitate the optimization of conjugation protocols.

| Parameter | Optimal Range/Value | Notes |

| pH | 6.5 - 7.5 | The reaction rate is significantly slower below pH 6.5 as the thiol group is predominantly protonated. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and reaction with primary amines. |

| Temperature | 4°C to Room Temperature (20-25°C) | The reaction can proceed efficiently at both temperatures. Overnight incubation at 4°C is a common practice. |

| Maleimide:Thiol Molar Ratio | 2:1 to 20:1 | A molar excess of the maleimide linker is typically used to ensure complete conjugation of the thiol-containing molecule. The optimal ratio should be determined empirically for each specific application. |

| Reaction Time | 30 minutes to 2 hours | The reaction is generally rapid, with significant conjugation occurring within the first hour. |

| Potential Side Reaction | Conditions Favoring the Reaction | Mitigation Strategies |

| Maleimide Hydrolysis | pH > 7.5 | Maintain the pH of the reaction buffer between 6.5 and 7.5. Prepare maleimide solutions fresh and avoid prolonged storage in aqueous buffers. |

| Reaction with Amines | pH > 7.5 | Perform the conjugation at a pH of 7.0 to maximize the reaction rate with thiols relative to amines. |

| Retro-Michael Reaction | Presence of other thiols (e.g., glutathione) in a reducing environment | While the thioether bond is generally stable, it can undergo slow reversal in the presence of high concentrations of other thiols. |

| Thiazine Rearrangement | Unprotected N-terminal cysteine | This side reaction is specific to peptides and proteins with an N-terminal cysteine. |

Experimental Protocols

The following are generalized protocols for the use of Mal-amido-PEG9-amine in bioconjugation. Optimization for specific molecules is recommended.

Protocol 1: Two-Step Antibody-Drug Conjugation

This protocol describes the conjugation of a cytotoxic drug (containing a primary amine) to an antibody (with available cysteine residues).

Materials:

-

Antibody (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2)

-

Mal-amido-PEG9-amine

-

Amine-reactive cytotoxic drug

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide) or Sulfo-NHS

-

Reducing agent (e.g., TCEP - Tris(2-carboxyethyl)phosphine)

-

Degassed, thiol-free conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.2)

-

Quenching solution (e.g., N-acetylcysteine)

-

Purification system (e.g., Size Exclusion Chromatography - SEC)

Procedure:

Step 1: Activation of Mal-amido-PEG9-amine and Conjugation to the Drug

-

Dissolve the amine-containing cytotoxic drug in an anhydrous organic solvent (e.g., DMF or DMSO).

-

In a separate tube, dissolve Mal-amido-PEG9-amine, EDC, and NHS in an appropriate activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0). Use a 1.5-fold molar excess of EDC and a 2-fold molar excess of NHS relative to the linker.

-

Incubate for 15-30 minutes at room temperature to activate the carboxylic acid end of the linker (if the amine on the linker is being reacted with a carboxylic acid on the drug).

-

Alternatively, if the drug has a carboxylic acid, activate it with EDC/NHS and then add the Mal-amido-PEG9-amine.

-

Add the activated linker solution to the drug solution. A 3-5 fold molar excess of the drug is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Step 2: Antibody Reduction

-

Prepare the antibody solution at a concentration of 5-10 mg/mL in a phosphate buffer (pH 7.2).

-

Add a 10-20 fold molar excess of TCEP to the antibody solution.

-

Incubate the reaction mixture for 1-2 hours at 37°C to partially reduce the interchain disulfide bonds.

-

Remove the excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.

Step 3: Conjugation of the Drug-Linker Complex to the Antibody

-

Add a 5-10 fold molar excess of the drug-linker solution from Step 1 to the reduced antibody from Step 2.

-

Incubate the reaction for 1-2 hours at room temperature with gentle mixing.

-

Quench the reaction by adding a 2-fold molar excess of N-acetylcysteine over the initial maleimide concentration.

Step 4: Purification and Characterization

-

Purify the resulting ADC using SEC to remove unconjugated drug, linker, and antibody.

-

Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.

Protocol 2: Labeling a Cysteine-Containing Protein with a Fluorescent Dye

This protocol outlines the procedure for labeling a protein with a fluorescent dye that has a primary amine.

Materials:

-

Cysteine-containing protein

-

Mal-amido-PEG9-amine

-

Amine-reactive fluorescent dye (e.g., NHS ester)

-

Conjugation buffer (e.g., 100 mM phosphate buffer, pH 7.0)

-

Quenching solution (e.g., L-cysteine)

-

Purification system (e.g., desalting column)

Procedure:

Step 1: Preparation of the Maleimide-Activated Dye

-

Dissolve the amine-reactive fluorescent dye and a molar excess of Mal-amido-PEG9-amine in a suitable buffer (e.g., PBS, pH 7.2-8.0).

-

Allow the reaction to proceed for 1-2 hours at room temperature to form the dye-linker conjugate.

-

Purify the dye-linker conjugate to remove excess unreacted dye and linker.

Step 2: Conjugation to the Protein

-

Prepare the cysteine-containing protein at a concentration of 1-5 mg/mL in the conjugation buffer.

-

Add a 5-10 fold molar excess of the maleimide-activated dye-linker conjugate to the protein solution.

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quench the reaction by adding the quenching solution to a final concentration of 10-20 mM L-cysteine to cap any unreacted maleimide groups. Incubate for 15-30 minutes at room temperature.

Step 3: Purification and Analysis

-

Remove the excess unreacted dye-linker conjugate using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

-

Characterize the final conjugate using techniques such as SDS-PAGE and spectrophotometry to confirm successful conjugation and determine the degree of labeling.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Mechanism of the maleimide-thiol conjugation reaction.

Caption: Experimental workflow for antibody-drug conjugate (ADC) synthesis.

References

Heterobifunctional PEG Linkers: An In-depth Technical Guide for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern therapeutics and diagnostics, the precise and stable linkage of biomolecules is paramount. Heterobifunctional Polyethylene Glycol (PEG) linkers have emerged as indispensable tools in bioconjugation, enabling the covalent attachment of two different molecular entities with high specificity and control.[1][2] These versatile linkers consist of a central PEG core, which imparts favorable physicochemical properties, flanked by two distinct reactive terminal groups.[3][4] This dual reactivity is the cornerstone of their utility, allowing for the sequential and directed conjugation of molecules such as antibodies, peptides, small molecule drugs, and imaging agents.[5]

The integration of a PEG spacer in these linkers offers a multitude of advantages. The hydrophilic nature of PEG enhances the solubility and stability of the resulting bioconjugate, which is particularly beneficial for hydrophobic drug molecules. Furthermore, the PEG chain can act as a "molecular shield," reducing the immunogenicity of the conjugated biomolecule and prolonging its circulation half-life by minimizing renal clearance and proteolytic degradation. The ability to customize the length of the PEG chain provides precise control over the spatial separation between the conjugated molecules, which can be critical for maintaining their biological activity and optimizing pharmacokinetic profiles.

This technical guide provides a comprehensive overview of heterobifunctional PEG linkers, their chemical diversity, and their applications in bioconjugation. It includes a detailed examination of common reactive moieties, quantitative data on a selection of commercially available linkers, and step-by-step experimental protocols for key conjugation reactions.

Core Concepts of Heterobifunctional PEG Linkers

The fundamental principle behind the use of heterobifunctional PEG linkers is the ability to orchestrate a controlled, stepwise conjugation process. This is in contrast to homobifunctional linkers, which carry the same reactive group at both ends and can lead to undesired homodimerization. The orthogonal reactivity of the two distinct functional groups on a heterobifunctional linker allows for the selective reaction with one biomolecule, followed by purification of the intermediate conjugate before the introduction of the second biomolecule. This methodical approach ensures the formation of well-defined, homogenous bioconjugates.

The general structure of a heterobifunctional PEG linker can be represented as:

X–(CH₂CH₂O)n–Y

Where:

-

X and Y are different reactive functional groups.

-

(CH₂CH₂O)n represents the polyethylene glycol chain, with 'n' indicating the number of repeating ethylene oxide units.

The choice of the reactive groups (X and Y) is dictated by the available functional groups on the molecules to be conjugated (e.g., primary amines on lysine residues, thiols on cysteine residues). The length of the PEG chain ('n') is a critical parameter that can be tailored to influence the properties of the final conjugate.

Types of Heterobifunctional PEG Linkers Based on Reactive Groups

The versatility of heterobifunctional PEG linkers stems from the wide array of reactive functional groups that can be incorporated at their termini. The selection of these groups is crucial for a successful conjugation strategy and is dependent on the target functional groups on the biomolecules of interest.

Amine-Reactive and Thiol-Reactive Linkers

One of the most common and well-established pairings of reactive groups is an amine-reactive group and a thiol-reactive group. This combination is widely used for conjugating proteins and peptides, as primary amines (from lysine residues and the N-terminus) and thiols (from cysteine residues) are readily available on these biomolecules.

-

N-Hydroxysuccinimide (NHS) Esters: These are highly reactive towards primary amines at a pH range of 7-9, forming stable amide bonds.

-

Maleimides: These groups exhibit high selectivity for sulfhydryl groups at a pH range of 6.5-7.5, resulting in a stable thioether linkage.

A popular example is the NHS-PEG-Maleimide linker, which allows for the straightforward conjugation of an amine-containing molecule to a thiol-containing molecule.

Click Chemistry Linkers

"Click chemistry" encompasses a class of reactions that are highly specific, efficient, and biocompatible, making them ideal for bioconjugation. Heterobifunctional PEG linkers equipped with "click-ready" functional groups enable bioorthogonal ligation, meaning the reaction proceeds with high selectivity in a complex biological environment without interfering with native functional groups.

-

Azides (N₃) and Alkynes (C≡CH): These groups undergo a copper(I)-catalyzed cycloaddition reaction (CuAAC) to form a stable triazole ring.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free version of click chemistry that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide. This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.

Linkers such as DBCO-PEG-NHS Ester are used to first label an amine-containing molecule with the DBCO moiety, which can then be "clicked" to an azide-functionalized molecule.

Quantitative Data on Heterobifunctional PEG Linkers

The selection of an appropriate heterobifunctional PEG linker often involves considering its molecular weight and spacer arm length. The following tables provide a summary of quantitative data for a selection of commercially available linkers.

| Linker Name | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Number of PEG Units | Reactive Group X | Reactive Group Y |

| NHS-PEG₂-Maleimide | 393.35 | 11.7 | 2 | NHS Ester | Maleimide |

| NHS-PEG₄-Maleimide | 481.46 | 18.7 | 4 | NHS Ester | Maleimide |

| NHS-PEG₈-Maleimide | 657.67 | 32.7 | 8 | NHS Ester | Maleimide |

| NHS-PEG₁₂-Maleimide | 833.88 | 46.7 | 12 | NHS Ester | Maleimide |

| DBCO-PEG₄-NHS Ester | 633.66 | 26.5 | 4 | DBCO | NHS Ester |

| Azide-PEG₄-NHS Ester | 418.40 | 18.7 | 4 | Azide | NHS Ester |

| Amine-PEG₄-Thiol | 313.44 | 20.9 | 4 | Amine | Thiol |

| Maleimide-PEG₄-Acid | 401.39 | 18.7 | 4 | Maleimide | Carboxylic Acid |

| Linker Type | Typical Reaction pH | Bond Formed | Bond Stability |

| NHS Ester - Amine | 7.0 - 9.0 | Amide | Very Stable |

| Maleimide - Thiol | 6.5 - 7.5 | Thioether | Very Stable |

| Azide - Alkyne (CuAAC) | 4.0 - 10.0 | Triazole | Very Stable |

| Azide - DBCO (SPAAC) | 4.0 - 9.0 | Triazole | Very Stable |

Experimental Protocols

The following are detailed protocols for common bioconjugation reactions using heterobifunctional PEG linkers.

Protocol 1: Two-Step Amine-to-Sulfhydryl Conjugation using NHS-Ester-PEG-Maleimide

This protocol describes the conjugation of a protein with available primary amines (Protein-NH₂) to a molecule with a free sulfhydryl group (Molecule-SH) using an NHS-Ester-PEG-Maleimide linker.

Materials:

-

Protein-NH₂ (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

NHS-Ester-PEG-Maleimide linker

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Molecule-SH (e.g., reduced peptide, small molecule drug)

-

Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

-

Quenching Buffer: 1M Tris-HCl, pH 8.0, or 1M Glycine

-

Desalting columns

Procedure:

Step 1: Reaction of NHS-Ester-PEG-Maleimide with Protein-NH₂

-

Equilibrate the vial of NHS-Ester-PEG-Maleimide to room temperature before opening to prevent moisture condensation.

-

Immediately before use, dissolve the NHS-Ester-PEG-Maleimide in DMSO or DMF to a stock concentration of 10-20 mM.

-

Add a 10- to 20-fold molar excess of the dissolved linker to the Protein-NH₂ solution. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.

-

Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

-

Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer.

Step 2: Reaction of Maleimide-PEG-Protein with Molecule-SH

-

Immediately add the Molecule-SH to the desalted Maleimide-PEG-Protein solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule is typically used.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

-

To quench the reaction, a sulfhydryl-containing reagent like cysteine or 2-mercaptoethanol can be added.

-

Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method to remove unreacted components.

Characterization:

-

Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.

-

Determine the degree of labeling using spectrophotometric methods or mass spectrometry.

-

Assess the purity of the conjugate by SEC-HPLC.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) using DBCO-PEG-NHS Ester

This protocol outlines the copper-free click chemistry conjugation of an azide-containing molecule to a protein with available primary amines using a DBCO-PEG-NHS Ester linker.

Materials:

-

Protein with primary amines in an azide-free buffer (e.g., PBS, pH 7.4)

-

DBCO-PEG-NHS Ester

-

Anhydrous DMSO or DMF

-

Azide-containing molecule

-

Desalting columns

Procedure:

Step 1: Labeling of Protein with DBCO-PEG-NHS Ester

-

Equilibrate the vial of DBCO-PEG-NHS Ester to room temperature before opening.

-

Prepare a 10 mM stock solution of DBCO-PEG-NHS Ester in DMSO or DMF immediately before use.

-

Add a 10- to 20-fold molar excess of the DBCO-PEG-NHS Ester solution to the protein solution.

-

Incubate the reaction at room temperature for 30-60 minutes.

-

Quench the reaction by adding a small volume of 1M Tris-HCl, pH 8.0 to react with any unreacted NHS ester.

-

Remove excess, unreacted DBCO-PEG-NHS Ester using a desalting column equilibrated with PBS, pH 7.4.

Step 2: SPAAC Reaction with Azide-containing Molecule

-

Add the azide-containing molecule to the purified DBCO-labeled protein. A 5- to 10-fold molar excess of the azide molecule is recommended.

-

Incubate the reaction for 4-12 hours at room temperature or overnight at 4°C.

-

Purify the final conjugate using SEC or another appropriate chromatographic method to remove the excess azide-containing molecule.

Characterization:

-

Analyze the final conjugate by SDS-PAGE to observe the shift in molecular weight.

-

Assess the purity of the conjugate by SEC-HPLC.

Visualizations

Experimental Workflows

References

An In-depth Technical Guide to the Synthesis and Functional Groups of Mal-amido-PEG9-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Mal-amido-PEG9-amine, a heterobifunctional linker critical in the field of bioconjugation and drug development. The document details its functional groups, a representative synthesis protocol, and its applications, with a focus on quantitative data and experimental methodologies.

Core Concepts: Structure and Functional Groups

Mal-amido-PEG9-amine is a versatile chemical tool featuring a maleimide group at one terminus, a primary amine at the other, and a nine-unit polyethylene glycol (PEG) spacer. This structure imparts specific functionalities and desirable physicochemical properties.

The key functional groups are:

-

Maleimide Group: This group exhibits high reactivity and specificity towards thiol (sulfhydryl) groups, such as those found in cysteine residues of proteins and peptides. The reaction proceeds via a Michael addition, forming a stable covalent thioether bond. This selective reactivity is fundamental to its use in bioconjugation.

-

Amine Group (NH2): The primary amine is a versatile nucleophile that readily reacts with various electrophilic groups. Common reactions include acylation with carboxylic acids, activated esters (like NHS esters), and aldehydes or ketones (via reductive amination) to form stable amide or amine linkages, respectively.[1][2][3]

-

Polyethylene Glycol (PEG) Spacer: The nine-unit PEG chain is a hydrophilic spacer that enhances the solubility of the molecule and its conjugates in aqueous media.[2][4] It also provides flexibility and can reduce the immunogenicity of the conjugated biomolecule.

The IUPAC name for the trifluoroacetate salt of this compound is N-(29-amino-3,6,9,12,15,18,21,24,27-nonaoxanonacosyl)-3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)propanamide 2,2,2-trifluoroacetate.

Chemical Structure of Mal-amido-PEG9-amine

Caption: Chemical structure of Mal-amido-PEG9-amine.

Quantitative Data Summary

The following table summarizes the key quantitative data for Mal-amido-PEG9-amine, typically supplied as a trifluoroacetate (TFA) salt.

| Property | Value | Reference(s) |

| Molecular Formula | C27H49N3O12 (as free base) | |

| Molecular Weight | 607.7 g/mol (as free base) | |

| Molecular Weight (TFA Salt) | 721.72 g/mol | |

| Purity | ≥95% | |

| CAS Number (TFA Salt) | 2182602-22-6 |

Synthesis of Mal-amido-PEG9-amine

A plausible and commonly employed strategy involves the following key steps:

-

Starting Material: The synthesis typically begins with a mono-Boc-protected diamino-PEG derivative, specifically Boc-NH-PEG9-NH2. This protecting group strategy allows for the selective modification of one amine group while the other remains masked.

-

Maleimide Formation: The free primary amine of the starting material is reacted with a suitable maleimide precursor. A common method is the reaction with maleic anhydride, which forms a maleamic acid intermediate.

-

Cyclization: The maleamic acid intermediate is then cyclized to form the stable maleimide ring. This is often achieved by heating in the presence of a dehydrating agent like acetic anhydride.

-

Deprotection: The final step is the removal of the Boc protecting group from the other terminus of the PEG chain. This is typically accomplished under acidic conditions, such as with trifluoroacetic acid (TFA), to yield the desired Mal-amido-PEG9-amine as a salt.

Representative Synthetic Workflow

Caption: Proposed synthesis workflow for Mal-amido-PEG9-amine.

Experimental Protocols

The following are representative, detailed methodologies for the key steps in the synthesis of Mal-amido-PEG9-amine.

Note: These protocols are illustrative and based on general procedures for similar compounds. Optimization of reaction conditions (e.g., temperature, reaction time, and stoichiometry) may be necessary to achieve desired yields and purity.

Step 1 & 2: Formation and Cyclization of the Maleimide

This protocol combines the formation of the maleamic acid and its subsequent cyclization into a one-pot procedure.

Materials:

-

Boc-NH-PEG9-NH2

-

Maleic anhydride

-

Acetic anhydride

-

Sodium acetate (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether

-

Magnetic stirrer and hotplate

-

Round-bottom flask

-

Condenser

Procedure:

-

Dissolve Boc-NH-PEG9-NH2 (1 equivalent) and maleic anhydride (1.2 equivalents) in anhydrous dichloromethane in a round-bottom flask.

-

Stir the mixture at room temperature for 2-4 hours to form the maleamic acid intermediate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

To the reaction mixture, add anhydrous sodium acetate (0.5 equivalents) and acetic anhydride (3 equivalents).

-

Heat the mixture to reflux (approximately 40-50°C) for 3-6 hours. Monitor the cyclization by TLC until the maleamic acid intermediate is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Boc-NH-PEG9-amido-Mal.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Boc Deprotection

Materials:

-

Boc-NH-PEG9-amido-Mal

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether (cold)

-

Magnetic stirrer

-

Round-bottom flask

Procedure:

-

Dissolve the purified Boc-NH-PEG9-amido-Mal in anhydrous dichloromethane in a round-bottom flask.

-

Add an excess of trifluoroacetic acid (typically 20-50% v/v in DCM).

-

Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is no longer visible.

-

Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

-

Precipitate the product by adding cold diethyl ether to the concentrated residue.

-

Collect the precipitate by filtration or centrifugation.

-

Wash the solid product with cold diethyl ether to remove residual impurities.

-

Dry the final product, Mal-amido-PEG9-amine TFA salt, under vacuum.

Applications in Drug Development

Mal-amido-PEG9-amine is a valuable linker in drug development due to its heterobifunctional nature, which allows for the precise and controlled conjugation of two different molecules. Its primary applications include:

-

Antibody-Drug Conjugates (ADCs): In ADCs, the amine group of the linker can be conjugated to a payload (e.g., a cytotoxic drug) that has a reactive carboxylic acid. The maleimide group can then be used to attach this linker-payload construct to a monoclonal antibody via reaction with a thiol group on a cysteine residue.

-

PROTACs (Proteolysis Targeting Chimeras): This linker is used in the synthesis of PROTACs, which are molecules designed to induce the degradation of specific target proteins. The linker connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase.

-

PEGylation: The linker can be used to attach PEG chains to proteins or peptides, a process known as PEGylation. This can improve the pharmacokinetic and pharmacodynamic properties of the therapeutic molecule.

-

Biomaterial and Surface Modification: The functional groups of Mal-amido-PEG9-amine allow for its use in the functionalization of biomaterials and surfaces for various biomedical applications.

By providing a flexible and hydrophilic spacer with two distinct reactive ends, Mal-amido-PEG9-amine offers drug development professionals a powerful tool for creating sophisticated and targeted therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of Mal-amido-PEG9-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-amido-PEG9-amine is a heterobifunctional linker widely utilized in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure comprises a maleimide group for covalent attachment to thiol-containing molecules (such as cysteine residues in proteins), a hydrophilic 9-unit polyethylene glycol (PEG) spacer to enhance solubility and provide spatial separation, and a terminal amine group for further functionalization.[3][4][5] Understanding the solubility and stability of this linker is paramount for the successful design and execution of bioconjugation strategies, ensuring the integrity and functionality of the final conjugate.

Solubility Profile

The solubility of Mal-amido-PEG9-amine is dictated by the interplay between its hydrophilic PEG chain and its functional end groups. The presence of the PEG spacer significantly enhances its solubility in aqueous media and a range of organic solvents.

Table 1: Solubility Characteristics of Mal-amido-PEG9-amine

| Solvent Class | Specific Solvents | Solubility | Notes |

| Aqueous | Water, PBS | Soluble | The hydrophilic PEG spacer imparts good water solubility. |

| Polar Aprotic | DMSO, DMF, DCM | Soluble | Commonly used for preparing stock solutions. |

Note: Quantitative solubility (e.g., in mg/mL) should be determined empirically for specific applications and buffer conditions.

Stability Profile

The stability of Mal-amido-PEG9-amine is primarily governed by the maleimide functional group, which is susceptible to hydrolysis. The terminal amine group is generally stable under typical bioconjugation conditions.

Maleimide Hydrolysis

The key degradation pathway for Mal-amido-PEG9-amine is the hydrolysis of the maleimide ring to form a non-reactive maleamic acid derivative. This reaction is highly dependent on pH and temperature.

dot

Caption: Maleimide Hydrolysis Pathway.

Table 2: Factors Affecting Maleimide Stability

| Factor | Condition | Effect on Stability | Recommendation |

| pH | > 7.5 | Increased rate of hydrolysis | Maintain pH between 6.5 and 7.5 for thiol conjugation. |

| < 6.5 | Reduced rate of hydrolysis | Optimal for stability, but conjugation reaction with thiols is slower. | |

| Temperature | Higher temperatures | Accelerated hydrolysis rate | Store stock solutions at -20°C or -80°C and perform reactions at room temperature or 4°C. |

| Buffers | Amine-containing (e.g., Tris) | Can compete with the intended reaction | Use non-amine containing buffers such as PBS, MES, or HEPES. |

| Storage | Aqueous solutions | Prone to hydrolysis | Prepare aqueous solutions of the maleimide linker immediately before use. |

| Anhydrous organic solvents (DMSO, DMF) | Stable for short to medium term | Store stock solutions in anhydrous solvents at low temperatures. | |

| Solid form | Most stable | Store as a solid at -20°C, protected from light and moisture. |

Experimental Protocols

Protocol for Determining Solubility

This protocol provides a general method for determining the equilibrium solubility of Mal-amido-PEG9-amine in a given solvent.

dot

Caption: Workflow for Solubility Determination.

Methodology:

-

Preparation of Saturated Solutions: Add an excess amount of Mal-amido-PEG9-amine to a known volume of the desired solvent in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium.

-

Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant.

-

Analysis: Dilute the supernatant and determine the concentration of the dissolved linker using a suitable analytical method such as HPLC-UV or LC-MS.

Protocol for a General Bioconjugation Reaction

This protocol outlines a typical procedure for conjugating Mal-amido-PEG9-amine to a thiol-containing protein.

Materials:

-

Thiol-containing protein in a suitable buffer (e.g., PBS, pH 7.2)

-

Mal-amido-PEG9-amine

-

Anhydrous DMSO or DMF

-

Desalting column

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is at the desired concentration in a thiol-free, amine-free buffer at pH 6.5-7.5. If necessary, reduce any disulfide bonds to generate free thiols.

-

Prepare Linker Stock Solution: Immediately before use, dissolve Mal-amido-PEG9-amine in anhydrous DMSO or DMF to a high concentration (e.g., 10-20 mM).

-

Conjugation: Add a 10- to 20-fold molar excess of the Mal-amido-PEG9-amine stock solution to the protein solution.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

Purification: Remove excess, unreacted linker and byproducts using a desalting column or size-exclusion chromatography.

Protocol for Assessing Conjugate Stability (HPLC-Based Assay)

This protocol describes a method to evaluate the stability of the maleimide-thiol conjugate by monitoring for the retro-Michael reaction in the presence of a competing thiol like glutathione (GSH).

Materials:

-

Purified bioconjugate

-

PBS, pH 7.4

-

Glutathione (GSH)

-

HPLC system with a C18 column

Procedure:

-

Sample Preparation: Incubate the purified bioconjugate in PBS (pH 7.4) with and without a high concentration of GSH (e.g., 1-5 mM) at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the reaction mixture and quench any further reaction (e.g., by acidification with TFA).

-

HPLC Analysis: Analyze the samples by reverse-phase HPLC.

-

Data Analysis: Monitor the decrease in the peak area of the intact conjugate and the potential appearance of peaks corresponding to the unconjugated protein and the GSH-linker adduct.

Conclusion

Mal-amido-PEG9-amine is a valuable tool in bioconjugation, offering a balance of reactivity, hydrophilicity, and spacer length. A thorough understanding of its solubility and stability, particularly the pH and temperature sensitivity of the maleimide group, is crucial for its effective use. By adhering to proper storage and handling procedures and employing optimized reaction conditions, researchers can maximize conjugation efficiency and ensure the integrity of the resulting bioconjugates. The experimental protocols provided herein offer a framework for the characterization and application of this versatile linker in drug development and other scientific endeavors.

References

The Strategic Role of the PEG9 Spacer in Mal-amido-PEG-amine Linkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), has underscored the critical importance of linker technology in optimizing drug efficacy and safety. The Mal-amido-PEG-amine linker is a heterobifunctional tool that offers precise control over bioconjugation strategies. This technical guide provides a comprehensive examination of the specific role of the nine-unit polyethylene glycol (PEG9) spacer within this linker class. We will delve into the physicochemical and pharmacological advantages conferred by the PEG9 moiety, present detailed experimental protocols for its application, and offer quantitative data to inform rational drug design.

Core Concepts: The Multifaceted Role of the PEG9 Spacer

The Mal-amido-PEG-amine linker is a versatile molecule designed for the covalent attachment of payloads to biomolecules. It comprises three key functional components: a maleimide group for thiol-reactive conjugation, an amine terminus for payload attachment (often via an amide bond), and a central PEG spacer. The PEG9 spacer, consisting of nine ethylene glycol units, is not merely a passive connector but an active modulator of the bioconjugate's properties.

The primary functions of the PEG9 spacer include:

-

Enhanced Hydrophilicity and Solubility: Many potent cytotoxic agents and small molecule inhibitors are hydrophobic, leading to challenges with aggregation and formulation. The hydrophilic nature of the PEG9 spacer significantly improves the aqueous solubility of the payload and the final conjugate, which is crucial for manufacturability and in vivo stability.[1]

-

Improved Pharmacokinetics: The PEG spacer creates a hydration shell around the payload, increasing the hydrodynamic radius of the bioconjugate. This "stealth" effect can reduce renal clearance and non-specific uptake by the reticuloendothelial system, leading to a longer circulation half-life and increased tumor accumulation.[2][3]

-

Reduced Immunogenicity: By masking potential epitopes on the drug-linker moiety, the PEG9 spacer can diminish the risk of an immune response against the bioconjugate.[4]

-

Optimal Spacing and Steric Hindrance Reduction: The defined length of the PEG9 spacer provides precise spatial separation between the carrier molecule (e.g., an antibody) and the payload. This is critical to ensure that the payload does not interfere with the binding of the antibody to its target antigen and that the payload is accessible to its intracellular target upon release.[5]

dot

References

The Chemistry of Precision: An In-depth Technical Guide to Maleimide-Based Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Maleimide chemistry has become an indispensable tool in the bioconjugation landscape, enabling the precise and efficient modification of proteins for a vast array of applications, from fundamental biological research to the development of targeted therapeutics. This guide provides a comprehensive overview of the core principles, applications, and experimental considerations of maleimide-based protein modification, offering a technical resource for researchers and drug development professionals.

Core Principles: The Thiol-Maleimide Reaction

The foundation of maleimide chemistry lies in its highly selective and efficient reaction with thiol groups, predominantly found in the side chains of cysteine residues in proteins. This reaction, a Michael addition, proceeds rapidly under mild, near-neutral pH conditions (typically pH 6.5-7.5), forming a stable covalent thioether bond.[1][2] At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[1]

The reaction is initiated by the nucleophilic attack of a deprotonated thiol (thiolate anion) on one of the carbon atoms of the electron-deficient alkene in the maleimide ring. The speed of this reaction is influenced by several factors, including the pH of the medium, the pKa of the thiol, and the nature of the substituents on the maleimide ring.

Quantitative Data on Reaction Kinetics and Stability

The efficiency and stability of maleimide-protein conjugates are critical parameters in their application. The following tables summarize key quantitative data related to the kinetics of the thiol-maleimide reaction and the stability of the resulting thioether linkage.

Table 1: Quantitative Data on Thiol-Maleimide Reaction Kinetics

| Parameter | Value | Conditions | Significance | Reference(s) |

| Second-Order Rate Constant (k) | 14 L·mol⁻¹·s⁻¹ | N-ethylmaleimide and cysteine, pH 4.95, 25°C | Provides a quantitative measure of the reaction speed between a common maleimide and a key amino acid. | [3] |

| pH Dependence | k = 0.20 + (1.53 × 10⁻⁴)/[H⁺] | N-ethylmaleimide and cysteine, pH 3-5 | Demonstrates the strong influence of pH on the reaction rate, with faster rates at higher pH due to increased thiolate concentration. | [3] |

| Half-reaction Time | ~0.7 seconds | Estimated for N-ethylmaleimide and cysteine at pH 7 and 10⁻³ M concentration | Highlights the rapid nature of the reaction under physiological conditions. |

Table 2: Stability of Maleimide-Thiol Adducts (Thiosuccinimide Linkage)

| Maleimide-Thiol Adduct | Half-life of Conversion (in presence of Glutathione) | Conditions | Key Finding | Reference(s) |

| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid (MPA) | 18 h | pH 7.4, 37°C | Provides a baseline for the stability of a common maleimide adduct in a reducing environment. | |

| N-phenylmaleimide (NPM) - MPA | 3.1 h | pH 7.4, 37°C | N-aryl substitution on the maleimide can decrease the stability of the thioether linkage. | |

| N-aminoethylmaleimide (NAEM) - MPA | Not specified | pH 7.4, 37°C | Protonated N-aminoethyl group favors ring-opening over retro-reaction, enhancing stability. | |

| NEM - N-acetyl-L-cysteine (NAC) | 258 h | pH 7.4, 37°C | Thiols with higher pKa values lead to more stable adducts. |

Table 3: Hydrolysis Rates of N-Substituted Maleimides and their Thiol Adducts

| Compound | Half-life of Hydrolysis (t₁/₂) | Conditions | Significance | Reference(s) |

| N-alkyl maleimides (unconjugated) | ~55 mins (N-phenyl) to 28 mins (N-fluorophenyl) | pH 7.4 | N-aryl maleimides hydrolyze faster than N-alkyl maleimides before conjugation. | |

| N-alkyl thiosuccinimides | 27 h | pH 7.4, 37°C | The thioether adduct is significantly more stable to hydrolysis than the parent maleimide. | |

| N-aryl thiosuccinimides | 1.5 h (N-phenyl) to 0.7 h (N-fluorophenyl) | pH 7.4, 37°C | N-aryl substitution accelerates hydrolysis of the thiosuccinimide ring, which can stabilize the linkage against retro-Michael reaction. | |

| N-aminoethyl thiosuccinimide | ~0.4 h | pH 7.4, 37°C | Intramolecular catalysis by the amino group leads to very rapid hydrolysis and stabilization. |

Applications of Maleimide Chemistry in Protein Modification

The versatility of maleimide chemistry has led to its widespread adoption in numerous applications within research and drug development.

Antibody-Drug Conjugates (ADCs)

Maleimides are a cornerstone in the construction of ADCs, which are targeted cancer therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The maleimide group, typically part of a linker-drug conjugate, reacts with cysteine residues on the antibody, which are often generated by the reduction of interchain disulfide bonds. This site-specific conjugation allows for the creation of ADCs with a defined drug-to-antibody ratio (DAR), a critical parameter for efficacy and safety. However, the stability of the maleimide-thiol linkage in the plasma is a key consideration, as premature drug release can lead to off-target toxicity. Research has shown that the released linker-payload can transfer to serum albumin.

Protein Labeling for Imaging and Diagnostics

The specific reactivity of maleimides makes them ideal for labeling proteins with a variety of probes, including fluorescent dyes, biotin, and radioactive isotopes. This enables a wide range of applications, such as:

-

Fluorescence Microscopy: Visualizing the localization and dynamics of proteins within cells.

-

Flow Cytometry: Quantifying cell populations based on the expression of specific protein markers.

-

Immunoassays: Developing sensitive diagnostic tests.

-

Proteomics: Identifying and quantifying proteins in complex mixtures.

Surface Functionalization and Biosensors

Maleimide chemistry is employed to immobilize proteins onto various surfaces, such as nanoparticles, beads, and microarrays. This is crucial for the development of biosensors, diagnostic devices, and targeted drug delivery systems.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key experimental workflows and a generic signaling pathway where maleimide-modified proteins can be utilized.

Experimental Protocols

Detailed and optimized protocols are crucial for the successful application of maleimide chemistry. The following sections provide methodologies for key experiments.

Protocol 1: General Protein Labeling with a Maleimide-Functionalized Dye

This protocol outlines the steps for labeling a protein with a fluorescent dye using maleimide chemistry.

Materials:

-

Protein of interest (containing at least one free cysteine residue)

-

Maleimide-functionalized fluorescent dye

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent (optional): 2-Mercaptoethanol or L-cysteine

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassette

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in degassed reaction buffer to a concentration of 1-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-20 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. TCEP is recommended as it does not contain a thiol and does not need to be removed before adding the maleimide.

-

-

Dye Preparation:

-

Immediately before use, dissolve the maleimide-functionalized dye in anhydrous DMSO or DMF to a concentration of 10 mM.

-

-

Conjugation Reaction:

-

Add the dye solution to the protein solution to achieve a 10-20 fold molar excess of dye to protein.

-

Gently mix the reaction and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching (Optional):

-

To stop the reaction, add a quenching reagent (e.g., 2-mercaptoethanol) to a final concentration of ~50 mM. Incubate for 15 minutes at room temperature.

-

-

Purification:

-

Remove unreacted dye and quenching reagent by SEC or dialysis against PBS.

-

-

Characterization:

-

Determine the protein concentration and the degree of labeling (DOL) using UV-Vis spectrophotometry, measuring the absorbance at 280 nm (for the protein) and the absorbance maximum of the dye.

-

Protocol 2: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol describes the general steps for creating an ADC using maleimide chemistry.

Materials:

-

Monoclonal antibody (mAb)

-

Maleimide-linker-payload conjugate

-

Reduction Buffer: PBS with 5 mM EDTA, pH 7.4

-

Conjugation Buffer: PBS, pH 7.4

-

Reducing Agent: TCEP

-

Purification System: SEC

Procedure:

-

Antibody Reduction:

-

Incubate the mAb with a 2-3 fold molar excess of TCEP in reduction buffer for 1-2 hours at 37°C to reduce interchain disulfide bonds.

-

-

Buffer Exchange:

-

Remove excess TCEP by buffer exchange into conjugation buffer using a desalting column.

-

-

Conjugation:

-

Add the maleimide-linker-payload (typically dissolved in DMSO) to the reduced mAb at a molar ratio of approximately 1.5-2.0 per free thiol.

-

Incubate for 1-2 hours at room temperature.

-

-

Quenching:

-

Add a 3-fold molar excess of N-acetylcysteine relative to the maleimide-linker-payload to quench any unreacted maleimide groups. Incubate for 20 minutes.

-

-

Purification:

-

Purify the ADC from unreacted linker-payload and other small molecules by SEC.

-

-

Characterization:

-

Analyze the ADC to determine the average DAR using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).

-

Protocol 3: Assessing the Stability of a Maleimide-Protein Conjugate

This protocol outlines a method to evaluate the stability of the thioether linkage in the presence of a competing thiol, such as glutathione.

Materials:

-

Purified maleimide-protein conjugate

-

PBS, pH 7.4

-

Glutathione (GSH)

-

Analytical method: HPLC, SDS-PAGE, or mass spectrometry

Procedure:

-

Sample Preparation:

-

Prepare two samples of the conjugate in PBS at a known concentration (e.g., 1 mg/mL).

-

To one sample, add GSH to a final concentration of 5 mM. The other sample will serve as a control.

-

-

Incubation:

-

Incubate both samples at 37°C.

-

-

Time-Point Analysis:

-

At various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours), take an aliquot from each sample.

-

-

Analysis:

-

Analyze the aliquots using a suitable analytical technique to quantify the amount of intact conjugate remaining. For example, reverse-phase HPLC can be used to separate the intact conjugate from any released payload or protein fragments.

-

-

Data Interpretation:

-

Plot the percentage of intact conjugate over time for both the GSH-treated and control samples to determine the stability profile and calculate the half-life of the conjugate in the presence of a competing thiol.

-

Conclusion

Maleimide chemistry offers a powerful and versatile platform for the site-specific modification of proteins. Its high selectivity, efficiency, and mild reaction conditions have made it a staple in the toolbox of researchers and drug developers. A thorough understanding of the reaction kinetics, the stability of the resulting conjugate, and optimized experimental protocols are paramount to harnessing the full potential of this chemistry. As the field of bioconjugation continues to evolve, the principles and applications of maleimide chemistry will undoubtedly remain central to the development of innovative protein-based tools and therapeutics.

References

An In-depth Technical Guide to Mal-amido-PEG9-amine for Antibody-Drug Conjugate Development

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Antibody-Drug Conjugates

Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, synergizing the specificity of monoclonal antibodies (mAbs) with the potent cytotoxicity of small-molecule drugs. The efficacy and safety of an ADC are critically dependent on the linker that connects the antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated off-target toxicity, yet facilitate the efficient release of the active payload within the target cancer cell.

This technical guide provides a comprehensive overview of Mal-amido-PEG9-amine, a non-cleavable, heterobifunctional linker increasingly utilized in ADC development. We will delve into its core attributes, present available quantitative data, provide detailed experimental protocols for its use, and illustrate the key biological pathways involved.

Core Concepts: Understanding Mal-amido-PEG9-amine

Mal-amido-PEG9-amine is a linker molecule featuring three key components:

-

Maleimide Group: This functional group reacts specifically and efficiently with sulfhydryl (thiol) groups, most commonly on cysteine residues of an antibody, to form a stable thioether bond. This covalent linkage is crucial for the stability of the ADC in circulation.

-

Polyethylene Glycol (PEG) Spacer (9 units): The nine-unit PEG chain is a hydrophilic spacer that imparts several beneficial properties to the ADC. It enhances aqueous solubility, reduces aggregation, and can improve the pharmacokinetic profile by increasing the hydrodynamic volume, which in turn can prolong circulation half-life.[1][2] The PEG spacer also acts as a shield for the hydrophobic payload, minimizing non-specific interactions.

-

Amine Group: The terminal primary amine provides a versatile handle for conjugation to the cytotoxic payload, typically through the formation of an amide bond with a carboxylic acid on the drug or an activated ester derivative.

As a non-cleavable linker , Mal-amido-PEG9-amine does not contain a specific chemical or enzymatic cleavage site. The release of the payload is therefore dependent on the complete proteolytic degradation of the antibody backbone within the lysosome of the target cell following internalization. This mechanism of release results in the payload being liberated with the linker and a single amino acid (cysteine) attached.

Data Presentation: Performance Metrics of PEGylated Non-Cleavable Linkers

While specific quantitative data for ADCs utilizing the Mal-amido-PEG9-amine linker is not extensively available in a consolidated format, the following tables summarize representative data for ADCs constructed with similar long-chain PEGylated non-cleavable linkers. This information provides valuable insights into the expected performance characteristics.

Table 1: Representative In Vitro Cytotoxicity of MMAE-based ADCs with Non-Cleavable Linkers

| Cell Line (Antigen Target) | Linker Type | Payload | IC50 (nM) | Reference |

| BxPC-3 (Tissue Factor) | Non-cleavable (maleimide) | MMAE | 0.97 | [3] |

| PSN-1 (Tissue Factor) | Non-cleavable (maleimide) | MMAE | 0.99 | [3] |

| Capan-1 (Tissue Factor) | Non-cleavable (maleimide) | MMAE | 1.10 | [3] |

| Panc-1 (Tissue Factor) | Non-cleavable (maleimide) | MMAE | 1.16 | |

| HER2-positive cell lines | Cys-linker (non-cleavable) | MMAE | ~0.01-0.1 |

Note: IC50 values are highly dependent on the specific antibody, target antigen expression levels, and cell line.

Table 2: Representative Plasma Stability and Pharmacokinetics of ADCs with PEGylated Linkers

| ADC Construct | Linker Feature | Average DAR | Plasma Half-life (t½) | Key Finding | Reference |

| Affibody-MMAE | No PEG | ~1 | 19.6 min | Short half-life without PEGylation. | |

| Affibody-PEG4k-MMAE | 4 kDa PEG | ~1 | 49.2 min | PEGylation significantly extends half-life. | |

| Affibody-PEG10k-MMAE | 10 kDa PEG | ~1 | 219.0 min | Longer PEG chain further increases half-life. | |

| Trastuzumab-DM1 | Pendant PEG12 (x2) | High | Slower clearance vs. linear PEG24 | Pendant PEG configuration improves PK. | |

| MMAE-ADC | Silyl ether (acid-cleavable) | N/A | > 7 days | Demonstrates high plasma stability of a novel linker. | |

| Maytansinoid ADC | Triglycyl peptide | N/A | 9.9 days | High stability in mouse plasma. |

Note: This table includes data from various studies to illustrate the impact of PEGylation on pharmacokinetics. Direct comparison requires identical antibody and payload systems.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative Mal-amido-PEG-amine linker and its use in the preparation and characterization of an ADC.

Synthesis of a Representative Mal-amido-PEG-amine Linker

The following is a generalized, multi-step protocol for the synthesis of a heterobifunctional maleimide-PEG-amine linker.

Methodology:

-

Activation of the Hydroxyl Group: Start with a mono-Boc-protected amino-PEG-alcohol (Boc-NH-PEG-OH). The terminal hydroxyl group is activated, for example, by conversion to a mesylate or tosylate by reacting with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (TEA) in an anhydrous solvent such as dichloromethane (DCM).

-

Introduction of the Amine Precursor: The activated hydroxyl group is then displaced via nucleophilic substitution. For example, reaction with sodium azide (NaN3) in a solvent like dimethylformamide (DMF) yields the corresponding azide (Boc-NH-PEG-N3).

-

Reduction to the Amine: The azide group is reduced to a primary amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent like methanol or ethanol. This yields the Boc-protected diamino-PEG (Boc-NH-PEG-NH2).

-

Selective Deprotection: The Boc protecting group is removed from one of the amino groups under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM. This yields a mono-protected diamino-PEG.

-

Formation of the Maleamic Acid: The newly deprotected primary amine is reacted with maleic anhydride in a suitable solvent like DCM or acetonitrile. This reaction opens the anhydride ring to form a maleamic acid intermediate.

-

Cyclization to the Maleimide: The maleamic acid is cyclized to form the final maleimide ring. This is typically achieved by heating with a dehydrating agent such as acetic anhydride (Ac2O) and a catalyst like sodium acetate (NaOAc).

-

Purification: The final Mal-amido-PEG-amine product is purified using techniques such as column chromatography on silica gel or preparative HPLC. The structure and purity are confirmed by NMR spectroscopy and mass spectrometry.

Antibody-Drug Conjugation Workflow

The following protocol outlines the steps for conjugating a maleimide-activated drug-linker to a monoclonal antibody.

Methodology:

-

Antibody Reduction:

-

Prepare the antibody at a concentration of 5-10 mg/mL in a conjugation buffer (e.g., phosphate-buffered saline (PBS) with 1-5 mM EDTA, pH 6.5-7.5). The buffer should be degassed to minimize re-oxidation of thiols.

-

Add a 10-20 fold molar excess of a reducing agent such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).

-

Incubate at 37°C for 30-90 minutes to reduce the interchain disulfide bonds, exposing free thiol groups. The optimal time and temperature may need to be determined empirically for each antibody.

-

-

Buffer Exchange:

-

Remove the excess reducing agent immediately following reduction. This can be achieved using a desalting column (e.g., Sephadex G-25) or through tangential flow filtration (TFF), exchanging the antibody into fresh, degassed conjugation buffer.

-

-

Conjugation Reaction:

-

Prepare the Mal-amido-PEG9-payload construct, dissolving it in an organic co-solvent such as DMSO or DMF.

-

Add the drug-linker solution to the reduced antibody solution. A 5-10 fold molar excess of the drug-linker over the antibody is typically used. The final concentration of the organic co-solvent should be kept below 10% (v/v) to prevent antibody denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Quenching:

-

Stop the conjugation reaction by adding a quenching reagent that will react with any unreacted maleimide groups. A 20-fold molar excess of N-acetylcysteine or L-cysteine over the maleimide linker is commonly used.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Purify the ADC to remove unreacted drug-linker, quenching reagent, and any aggregated protein. Common methods include size-exclusion chromatography (SEC), hydrophobic interaction chromatography (HIC), or TFF.

-

ADC Characterization: Determining Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. HIC is a widely used method for its determination.

Methodology:

-

Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector and a HIC column (e.g., Butyl-NPR).

-

Mobile Phases:

-

Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7).

-

Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7).

-

-

Procedure:

-

Equilibrate the HIC column with Mobile Phase A.

-

Inject the purified ADC sample.

-

Elute the bound ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).

-

Monitor the elution profile at 280 nm.

-

-

Data Analysis:

-

The chromatogram will show a series of peaks corresponding to the antibody with different numbers of conjugated drugs (e.g., DAR0, DAR2, DAR4, etc.). The species with higher DARs are more hydrophobic and will elute later.

-

Integrate the area of each peak.

-

Calculate the weighted average DAR using the following formula: Average DAR = Σ (Peak Area of DARn * n) / Σ (Total Peak Area) where 'n' is the number of drugs for a given peak.

-

Signaling Pathways and Mechanism of Action

The ultimate therapeutic effect of an ADC is dictated by the mechanism of action of its cytotoxic payload. A common payload conjugated via non-cleavable linkers is monomethyl auristatin E (MMAE), a potent anti-mitotic agent.

Mechanism of Action of MMAE

Upon internalization of the ADC and degradation of the antibody in the lysosome, the Cys-Mal-amido-PEG9-MMAE catabolite is released into the cytoplasm. MMAE then exerts its cytotoxic effect by disrupting microtubule dynamics.

-

Tubulin Binding: MMAE binds to tubulin, the protein subunit of microtubules.

-

Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.

-

Mitotic Arrest: The disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, as the mitotic spindle cannot form correctly.

-

Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, leading to programmed cell death.

Apoptotic Signaling Pathway Induced by Mitotic Arrest

The following diagram illustrates the downstream signaling cascade initiated by MMAE-induced mitotic arrest.

This pathway highlights the critical role of the Bcl-2 family of proteins in mediating the apoptotic signal initiated by microtubule disruption. The balance between pro- and anti-apoptotic members of this family determines the cell's fate, with sustained mitotic arrest tipping the balance towards apoptosis through the activation of the caspase cascade.

Conclusion

Mal-amido-PEG9-amine is a valuable tool in the ADC developer's toolkit, offering a non-cleavable linkage strategy with the added benefits of PEGylation. Its use can lead to ADCs with improved solubility, stability, and pharmacokinetic profiles. Understanding the principles of conjugation, the methods for characterization, and the mechanism of action of the delivered payload are all essential for the successful development of novel ADC therapeutics. This guide provides a foundational framework for researchers and scientists to effectively utilize this and similar linkers in their pursuit of more effective and safer cancer treatments.

References

The Strategic Application of Mal-amido-PEG9-amine in PROTAC Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic strategies, moving beyond mere inhibition to inducing the selective degradation of target proteins. The efficacy of these heterobifunctional molecules is critically dependent on the linker connecting the target protein ligand to the E3 ligase ligand. Mal-amido-PEG9-amine has emerged as a versatile and valuable linker, offering a unique combination of reactivity and physicochemical properties. This technical guide provides a comprehensive overview of the use of Mal-amido-PEG9-amine in PROTAC synthesis, complete with experimental protocols, data presentation, and visualizations to facilitate its application in drug discovery and development.

Introduction to Mal-amido-PEG9-amine as a PROTAC Linker

Mal-amido-PEG9-amine is a heterobifunctional linker characterized by a maleimide group at one terminus and a primary amine at the other, separated by a nine-unit polyethylene glycol (PEG) chain.[1][2] This specific architecture offers several distinct advantages in the design and synthesis of PROTACs:

-

Orthogonal Reactivity: The maleimide and amine functional groups exhibit orthogonal reactivity, allowing for a controlled, stepwise conjugation process. The maleimide group selectively reacts with thiol groups (e.g., from cysteine residues) under mild conditions (pH 6.5-7.5), while the primary amine can form stable amide bonds with activated carboxylic acids (e.g., NHS esters).[3][]

-

Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the resulting PROTAC molecule.[5] This is a crucial attribute, as poor solubility is a common challenge in PROTAC development, often limiting cell permeability and bioavailability.

-

Precise Spacing and Flexibility: The nine-unit PEG chain provides a defined and significant spatial separation between the protein of interest (POI) ligand and the E3 ligase ligand. This separation is critical for the productive formation of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for ubiquitination and subsequent degradation. The flexibility of the PEG chain can also accommodate the conformational adjustments required for optimal ternary complex formation.

Data Presentation: The Impact of PEG Linker Length on PROTAC Efficacy

While specific data for PROTACs utilizing a PEG9 linker is not always available in comparative studies, the length of the PEG chain is a well-established determinant of PROTAC potency. The following tables summarize data from studies on PROTACs with varying PEG linker lengths, providing a valuable reference for the expected performance of PROTACs synthesized with Mal-amido-PEG9-amine.

Table 1: Influence of Linker Length on the Degradation of Tank-binding kinase 1 (TBK1)

| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |

| Alkyl/Ether | < 12 | No degradation | - |

| Alkyl/Ether | 21 | 3 | 96 |

Table 2: Effect of Linker Composition on CRBN Degradation in HEK293T cells

| Linker Composition | Degradation Efficacy |

| Nine-atom alkyl chain | Concentration-dependent decrease |

Note: DC50 is the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax is the maximum percentage of target protein degradation achieved. Lower DC50 and higher Dmax values indicate greater efficacy.

Experimental Protocols

The synthesis of a PROTAC using Mal-amido-PEG9-amine is a two-step process involving the sequential conjugation of the POI ligand and the E3 ligase ligand to the linker. The following protocols provide a detailed methodology for this process.

General Synthesis Strategy

The general workflow for synthesizing a PROTAC using Mal-amido-PEG9-amine involves two key steps:

-

Reaction of the Maleimide Group: The maleimide terminus of the linker is first reacted with a thiol-containing molecule, typically a cysteine residue on the POI-binding ligand.

-

Amide Bond Formation: The amine terminus of the linker is then coupled with an activated carboxylic acid on the E3 ligase-binding ligand (e.g., pomalidomide or a VHL ligand derivative).

Protocol 1: Conjugation of a Cysteine-Containing POI Ligand to Mal-amido-PEG9-amine

This protocol describes the reaction of the maleimide group of the linker with a thiol group on the POI ligand.

Materials:

-

Cysteine-containing POI ligand

-

Mal-amido-PEG9-amine

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, with 10 mM EDTA

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Quenching Solution: 1 M N-acetylcysteine in water

-

Analytical and Preparative High-Performance Liquid Chromatography (HPLC)

-

Mass Spectrometer (MS)

Procedure:

-

Dissolution of Reactants:

-

Dissolve the cysteine-containing POI ligand in the conjugation buffer to a final concentration of 1-5 mg/mL.

-

Dissolve Mal-amido-PEG9-amine in DMF or DMSO to create a 10-20 mM stock solution.

-

-

Conjugation Reaction:

-

Add a 1.5 to 5-fold molar excess of the Mal-amido-PEG9-amine stock solution to the POI ligand solution.

-

Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by LC-MS to confirm the formation of the desired POI-linker conjugate.

-

-

Quenching (Optional but Recommended):

-

To consume any unreacted maleimide groups, add a 2-fold molar excess of N-acetylcysteine relative to the initial amount of Mal-amido-PEG9-amine. Incubate for 20 minutes at room temperature.

-

-

Purification:

-

Purify the POI-linker conjugate by preparative HPLC using a suitable gradient of water and acetonitrile containing 0.1% trifluoroacetic acid (TFA).

-

-

Characterization:

-

Confirm the identity and purity of the purified conjugate by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Protocol 2: Coupling of the POI-Linker Intermediate with an E3 Ligase Ligand

This protocol describes the formation of an amide bond between the amine group of the POI-linker intermediate and an activated carboxylic acid of an E3 ligase ligand (e.g., a pomalidomide derivative with a carboxylic acid handle).

Materials:

-

Purified POI-linker intermediate

-

E3 ligase ligand with a carboxylic acid functional group (e.g., Pomalidomide-COOH)

-

Anhydrous DMF

-

Amide Coupling Reagents:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

-

Reaction vessel under an inert atmosphere (e.g., nitrogen or argon)

-

Analytical and Preparative HPLC

-

MS

Procedure:

-

Activation of the E3 Ligase Ligand:

-

In a reaction vessel under an inert atmosphere, dissolve the E3 ligase ligand (1.0 equivalent) in anhydrous DMF.

-

Add HATU (1.2 equivalents) and DIPEA (2.0-3.0 equivalents) to the solution.

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

-

Coupling Reaction:

-

Dissolve the purified POI-linker intermediate (1.0-1.1 equivalents) in a minimal amount of anhydrous DMF.

-

Add the solution of the POI-linker intermediate to the activated E3 ligase ligand solution.

-

Stir the reaction mixture at room temperature overnight.

-

-

Reaction Monitoring:

-

Monitor the formation of the final PROTAC product by LC-MS.

-

-

Work-up and Purification:

-

Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC.

-

-

Characterization:

-

Confirm the structure and purity of the final PROTAC molecule by LC-MS and NMR.

-

Mandatory Visualizations

PROTAC Mechanism of Action

Experimental Workflow for PROTAC Evaluation

Conclusion

Mal-amido-PEG9-amine stands out as a highly effective and versatile linker for the synthesis of PROTACs. Its defined length, hydrophilicity, and orthogonal reactive ends facilitate a controlled and efficient synthetic process, leading to the generation of potent protein degraders with improved physicochemical properties. The detailed protocols and conceptual frameworks provided in this guide are intended to empower researchers to harness the full potential of Mal-amido-PEG9-amine in their quest to develop novel and impactful therapeutics based on targeted protein degradation.

References

Methodological & Application

Application Notes and Protocols for Antibody Bioconjugation using Mal-amido-PEG9-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The field of targeted therapeutics, particularly antibody-drug conjugates (ADCs), relies on the precise and stable linkage of molecules to a monoclonal antibody (mAb).[1][2][3] Mal-amido-PEG9-amine is a heterobifunctional linker designed for this purpose. It features a maleimide group for covalent attachment to thiol (-SH) groups on an antibody and a terminal amine group (NH2) that can be used for subsequent conjugation of a payload, such as a cytotoxic drug or a fluorescent dye.[4][5] The polyethylene glycol (PEG) spacer enhances solubility, reduces aggregation, and can improve the pharmacokinetic properties of the final conjugate.